molecular formula C14H21NO2 B1183107 N-(sec-butyl)-2-propoxybenzamide

N-(sec-butyl)-2-propoxybenzamide

Cat. No.: B1183107
M. Wt: 235.327
InChI Key: KYRKLTVWMLYOQV-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-propoxybenzamide is a benzamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a propoxy substituent at the ortho position of the benzamide aromatic ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol (calculated from and ). The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the amide and ether functional groups, which influence solubility and reactivity.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.327

IUPAC Name

N-butan-2-yl-2-propoxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-10-17-13-9-7-6-8-12(13)14(16)15-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

KYRKLTVWMLYOQV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(sec-butyl)-2-propoxybenzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Data/Properties
This compound C₁₄H₂₁NO₂ 235.32 -NH(sec-butyl), -OPr (ortho) NMR: δ 166.2 (C=O), 59.1 (OCH₂)
N-(4-Aminophenyl)-2-propoxybenzamide C₁₆H₁₈N₂O₂ 270.33 -NH(C₆H₄NH₂), -OPr (ortho) Hazard: Irritant (Xi)
(S)-N-(sec-butyl)benzamide C₁₁H₁₅NO 177.24 -NH(sec-butyl) (no ether) 97% enantiomeric excess
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₂ 322.14 -Br (para), -NO₂ (meta) Crystallographic asymmetry
N-(sec-butyl)-2-[(phenylsulfonyl)amino]benzamide C₁₇H₂₀N₂O₃S 332.42 -SO₂NHPh (ortho) Supplier data limited

Key Observations :

  • Electron-Withdrawing vs.
  • Stereochemical Purity : (S)-N-(sec-butyl)benzamide, synthesized from enantiomerically pure sec-butylamine, demonstrates the importance of stereochemistry in biological activity, as evidenced by its 97% enantiomeric excess .
  • Hazard Profile: N-(4-Aminophenyl)-2-propoxybenzamide is classified as an irritant (Xi), suggesting that amino substituents may increase reactivity or toxicity compared to alkyl-substituted benzamides .

Research Implications

  • Drug Design : The propoxy group’s electron-donating nature could enhance binding to hydrophobic pockets in target proteins, while sec-butyl groups may improve metabolic stability compared to smaller alkyl chains.
  • Agrochemical Potential: Brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) have demonstrated utility in pesticide research, suggesting this compound could be explored for similar applications .

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